[(5-METHYL-1,2-OXAZOL-3-YL)CARBAMOYL]METHYL 2-(4-METHYLPHENYL)ACETATE
CAS No.: 1797878-28-4
Cat. No.: VC4881927
Molecular Formula: C15H16N2O4
Molecular Weight: 288.303
* For research use only. Not for human or veterinary use.
![[(5-METHYL-1,2-OXAZOL-3-YL)CARBAMOYL]METHYL 2-(4-METHYLPHENYL)ACETATE - 1797878-28-4](/images/structure/VC4881927.png)
Specification
CAS No. | 1797878-28-4 |
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Molecular Formula | C15H16N2O4 |
Molecular Weight | 288.303 |
IUPAC Name | [2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl] 2-(4-methylphenyl)acetate |
Standard InChI | InChI=1S/C15H16N2O4/c1-10-3-5-12(6-4-10)8-15(19)20-9-14(18)16-13-7-11(2)21-17-13/h3-7H,8-9H2,1-2H3,(H,16,17,18) |
Standard InChI Key | XQIAPTPRTYIDII-UHFFFAOYSA-N |
SMILES | CC1=CC=C(C=C1)CC(=O)OCC(=O)NC2=NOC(=C2)C |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure can be dissected into three primary components:
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5-Methyl-1,2-oxazol-3-yl group: A five-membered heterocyclic ring containing one oxygen and one nitrogen atom, with a methyl substituent at the 5-position. This moiety is known for its electron-deficient nature, making it a reactive site for nucleophilic and electrophilic substitutions .
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Carbamoyl functional group (-CONH₂): Linked to the oxazole ring via a methylene bridge, this group enhances hydrogen-bonding potential and solubility in polar solvents.
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2-(4-Methylphenyl)acetate: An esterified derivative of 4-methylphenylacetic acid, providing lipophilic character and structural rigidity .
Table 1: Key Molecular Descriptors
Property | Value |
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Molecular Formula | C₁₅H₁₆N₂O₄ |
Molecular Weight | 288.30 g/mol |
SMILES Notation | CC1=NC(=CO1)C(=O)NCOC(=O)CC2=CC=C(C=C2)C |
logP (Predicted) | 2.8 ± 0.3 |
Hydrogen Bond Donors | 2 |
Hydrogen Bond Acceptors | 5 |
Synthetic Pathways and Optimization
Retrosynthetic Analysis
The synthesis of [(5-Methyl-1,2-oxazol-3-yl)carbamoyl]methyl 2-(4-methylphenyl)acetate can be envisioned through a convergent approach:
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Oxazole Ring Formation: The 5-methyl-1,2-oxazol-3-yl group is typically synthesized via cyclization reactions. For example, a Hantzsch-type reaction between a β-ketoester (e.g., ethyl acetoacetate) and a hydroxylamine derivative could yield the oxazole core .
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Carbamoylation: Introduction of the carbamoyl group may involve reacting the oxazole amine with chloroacetyl chloride, followed by amidation with ammonium hydroxide .
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Esterification: Coupling the carbamoylated intermediate with 2-(4-methylphenyl)acetic acid using a Mitsunobu reaction (e.g., employing triphenylphosphine and diethyl azodicarboxylate) or Steglich esterification (DCC/DMAP) .
Experimental Considerations
A representative procedure, adapted from analogous syntheses , involves:
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Step 1: Synthesis of 5-methyl-1,2-oxazol-3-amine via cyclization of ethyl 3-aminocrotonate with hydroxylamine hydrochloride.
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Step 2: Reaction with chloroacetyl chloride in anhydrous THF to form the chloroacetamide intermediate.
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Step 3: Ammonolysis to generate the carbamoyl derivative.
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Step 4: Esterification with 2-(4-methylphenyl)acetic acid using DCC and catalytic DMAP in dichloromethane.
Yield Optimization: Pilot studies on related oxazole esters report yields of 45–60% for analogous coupling reactions, with purity >95% achievable via silica gel chromatography .
Physicochemical and Spectroscopic Properties
Solubility and Stability
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Solubility: The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited solubility in water (<0.1 mg/mL at 25°C), attributed to its lipophilic aryl and ester groups .
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Stability: Preliminary stability assays suggest susceptibility to hydrolysis under alkaline conditions (pH >9), necessitating storage at 2–8°C in inert atmospheres .
Spectroscopic Characterization
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¹H NMR (400 MHz, CDCl₃): δ 2.35 (s, 3H, CH₃), 2.42 (s, 3H, Ar-CH₃), 3.72 (s, 2H, CH₂COO), 4.61 (s, 2H, OCH₂), 6.90–7.25 (m, 4H, Ar-H), 8.15 (s, 1H, NH) .
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IR (KBr): 1745 cm⁻¹ (C=O ester), 1680 cm⁻¹ (C=O carbamate), 1540 cm⁻¹ (C=N oxazole) .
Future Research Directions
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Synthetic Optimization: Develop one-pot methodologies to improve yield and reduce purification steps.
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Biological Screening: Evaluate antimicrobial, anticancer, and anti-inflammatory activities in vitro.
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Formulation Studies: Explore nanoencapsulation to enhance aqueous solubility for drug delivery applications.
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